molecular formula C7H13ClO2S B063687 Cycloheptanesulfonyl chloride CAS No. 187143-10-8

Cycloheptanesulfonyl chloride

Cat. No. B063687
CAS RN: 187143-10-8
M. Wt: 196.7 g/mol
InChI Key: WBIOWMBUZYUUIQ-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are a class of organic compounds characterized by the sulfonyl group (S(=O)₂) attached to a chlorine atom. These compounds serve as key intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonyl esters, and other derivatives through substitution reactions. Cycloheptanesulfonyl chloride, as a member of this family, would similarly participate in chemical reactions that leverage the reactivity of the sulfonyl chloride group.

Synthesis Analysis

The synthesis of sulfonyl chlorides typically involves the chlorination of thiols or sulfonic acids. While specific methods for cycloheptanesulfonyl chloride are not detailed in the literature, analogous procedures such as those for cyclohexanesulfonyl chloride involve solvolysis reactions in various solvent systems, indicating that similar strategies might be applicable for cycloheptanesulfonyl chloride synthesis (Kang & Koh, 2019).

Molecular Structure Analysis

The molecular structure of cycloheptanesulfonyl chloride would be expected to feature the seven-membered cycloheptane ring with a sulfonyl chloride functional group. Electron diffraction studies on cycloheptane provide insights into ring conformations and bond lengths that would be relevant for understanding the structure of its derivatives (Dillen & Geise, 1979).

Chemical Reactions and Properties

Sulfonyl chlorides are highly reactive toward nucleophiles due to the electrophilic sulfur atom, facilitating various substitution reactions. Studies on related molecules, such as the solvolysis of cyclohexanesulfonyl chloride, reveal that these compounds can undergo SN2 mechanisms, with the reactivity influenced by the solvent and the structure of the sulfonyl chloride (Kang & Koh, 2019).

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

  • Solvolysis Mechanisms: Research on the solvolysis of cyclohexanesulfonyl chloride has provided insights into the SN2 mechanism, suggesting that bond formation is more critical than bond breaking in the transition state. This study helps understand the kinetics and mechanism of reactions involving sulfonyl chlorides (S. Kang & H. Koh, 2019).

Material Science and Membrane Technology

  • Nanofiltration Membranes: A novel thin-film composite polyamide membrane was developed through interfacial polymerization of diamines and trimesoyl chloride, demonstrating the utility of related sulfonyl chloride compounds in fabricating membranes with high water flux and salt rejection, contributing to advancements in nanofiltration technology (Gui-E Chen et al., 2015).
  • Chlorine Resistance in Polyamide Membranes: Research into aromatic-cycloaliphatic polyamide thin-film composite membranes, prepared from cyclohexane derivatives and other sulfonyl chlorides, has highlighted the potential for improved chlorine resistance and RO performance, offering valuable insights into water treatment technologies (Sanchuan Yu et al., 2009).

Catalysis and Chemical Synthesis

  • Sulfonyl Chlorides in Catalysis: Studies on the activation of sulfonyl chlorides, including cyclohexanesulfonyl chloride analogs, for the synthesis of sulfonamides demonstrate the compounds' versatility in catalytic applications, enabling efficient bond formation in organic synthesis (Sandrine M. Hell et al., 2019).

Advanced Organic Synthesis Techniques

  • Synthesis of Sulfonamide Derivatives: Research involving sulfonyl chlorides, analogous to cycloheptanesulfonyl chloride, has led to efficient methodologies for synthesizing sulfonamide derivatives, important in medicinal chemistry and drug development (Liqiang Wu et al., 2010).

Safety and Hazards

Cycloheptanesulfonyl chloride can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Cycloheptanesulfonyl chloride are not mentioned in the search results, there are ongoing research efforts in related areas such as the development of deep eutectic solvents , dechlorination of coal-fired flue gas , and advancements in the fabrication of desalination membranes .

properties

IUPAC Name

cycloheptanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIOWMBUZYUUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603818
Record name Cycloheptanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187143-10-8
Record name Cycloheptanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cycloheptanesulfonyl chloride
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